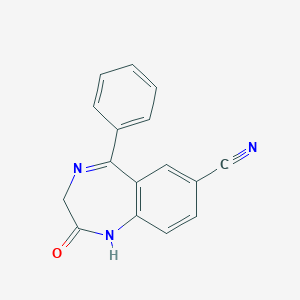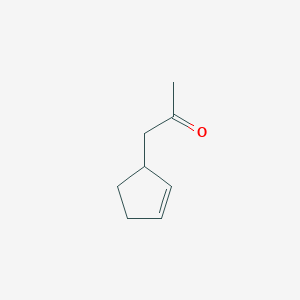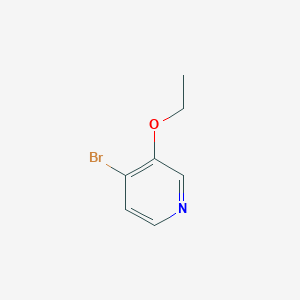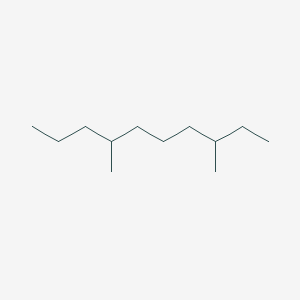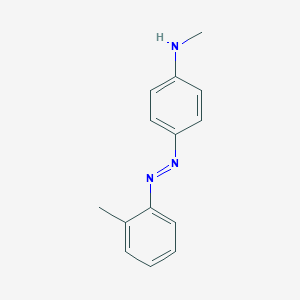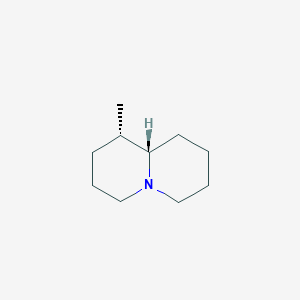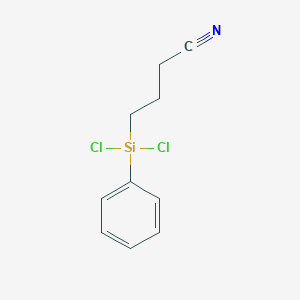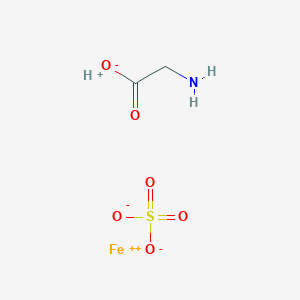
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine (MTEDET) is a chemical compound that belongs to the class of polyamines. It is a nitrogen-rich compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. MTEDET is a derivative of diethylenetriamine (DETA) and is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide.
Applications De Recherche Scientifique
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and a fertilizer. In industry, it has been used as a corrosion inhibitor and a surfactant.
Mécanisme D'action
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine works by binding to DNA and RNA, thereby interfering with their replication and transcription. It also inhibits the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation.
Effets Biochimiques Et Physiologiques
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, it has been shown to have antimicrobial properties against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and organisms. Another advantage is its stability, which makes it easy to store and handle. However, one of the limitations of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the optimization of its use as a plant growth regulator and a fertilizer. In addition, there is a need for more research on its anticancer, antiviral, and antimicrobial properties, as well as its mechanism of action. Finally, there is a need for more research on its potential applications in industry, such as its use as a corrosion inhibitor and a surfactant.
Conclusion:
In conclusion, 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is a nitrogen-rich compound that has potential applications in various fields such as medicine, agriculture, and industry. It is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. It works by binding to DNA and RNA, interfering with their replication and transcription. It has been shown to have several biochemical and physiological effects, including anticancer, antiviral, and antimicrobial properties. While it has some limitations, such as its low solubility in water, there are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine, including the development of new synthesis methods and the optimization of its use in various applications.
Méthodes De Synthèse
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the reaction is typically around 60-70%.
Propriétés
Numéro CAS |
19155-06-7 |
|---|---|
Nom du produit |
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine |
Formule moléculaire |
C13H31N3 |
Poids moléculaire |
229.41 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-6-15(7-2)12-10-14(5)11-13-16(8-3)9-4/h6-13H2,1-5H3 |
Clé InChI |
PHDLNXKJCPLCRO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
SMILES canonique |
CCN(CC)CCN(C)CCN(CC)CC |
Autres numéros CAS |
19155-06-7 |
Synonymes |
N,N'-(Methyliminobisethylene)bis(diethylamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



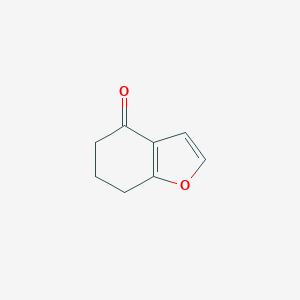
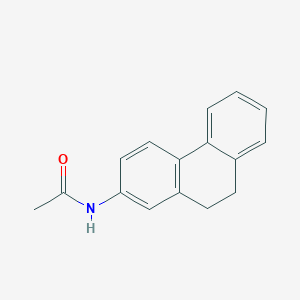
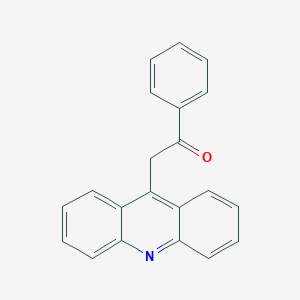
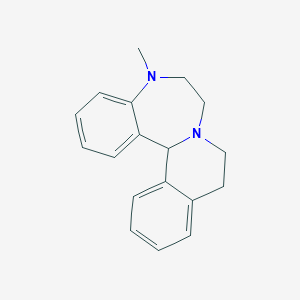
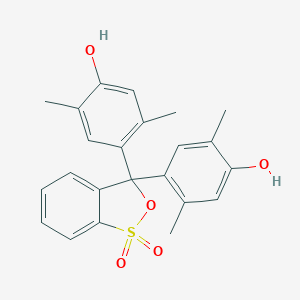
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
